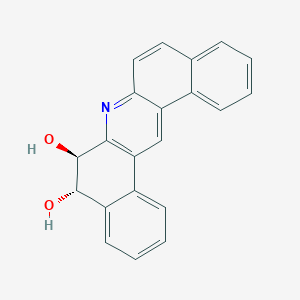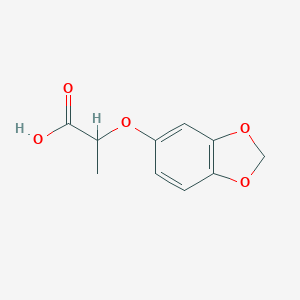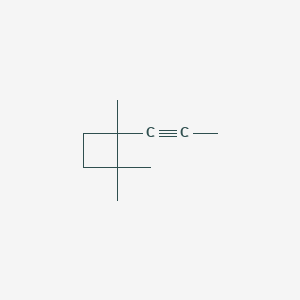
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane, also known as TPC, is a cyclobutane derivative that has been widely studied for its potential applications in various fields of research. TPC is a colorless liquid that has a characteristic odor and is highly flammable. It is a stable compound that can be synthesized using various methods.
作用機序
The mechanism of action of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is not fully understood, but it is believed to involve the inhibition of ion channels, particularly the voltage-gated potassium channels. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been shown to selectively inhibit the activity of certain potassium channels, which can lead to the modulation of various physiological processes, including neuronal excitability and muscle contraction.
Biochemical and physiological effects:
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is its stability, which makes it a suitable compound for various lab experiments. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is also relatively easy to synthesize using various methods. However, one of the limitations of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is its high flammability, which requires special precautions when handling the compound.
将来の方向性
There are several future directions for the research on 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with ion channels and other biomolecules. Additionally, the use of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane as a monomer for the synthesis of novel polymers with unique properties is an area of interest for material science researchers.
合成法
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane can be synthesized using different methods, including the reaction of 1,1,2,2-tetramethylcyclobutane with propargyl chloride in the presence of a strong base, such as potassium tert-butoxide. Another method involves the reaction of 1,1,2,2-tetramethylcyclobutane with propargyl bromide in the presence of a palladium catalyst.
科学的研究の応用
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been studied for its potential applications in various fields of research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been used as a building block for the synthesis of various compounds, including biologically active molecules. In material science, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and high glass transition temperature. In medicinal chemistry, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been studied for its potential as an anticancer agent and as a modulator of ion channels.
特性
CAS番号 |
110656-00-3 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
1,1,2-trimethyl-2-prop-1-ynylcyclobutane |
InChI |
InChI=1S/C10H16/c1-5-6-10(4)8-7-9(10,2)3/h7-8H2,1-4H3 |
InChIキー |
YDXZOZAYBOKILQ-UHFFFAOYSA-N |
SMILES |
CC#CC1(CCC1(C)C)C |
正規SMILES |
CC#CC1(CCC1(C)C)C |
同義語 |
Cyclobutane, 1,1,2-trimethyl-2-(1-propynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



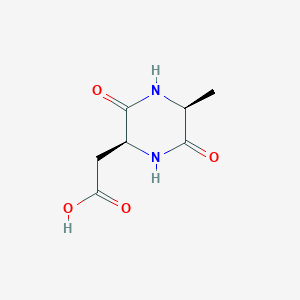
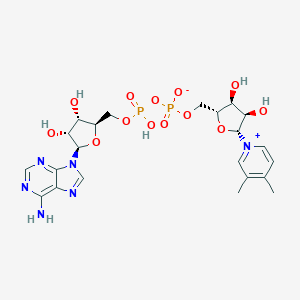
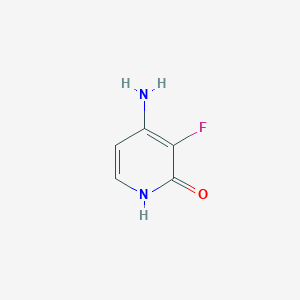

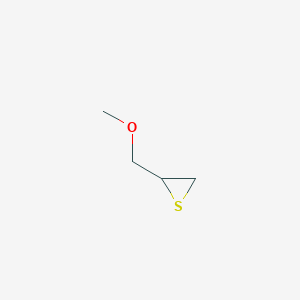
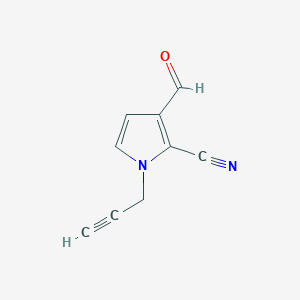
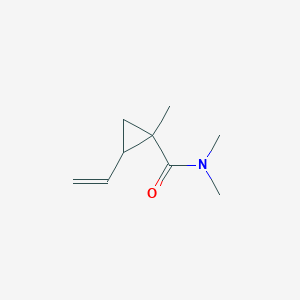
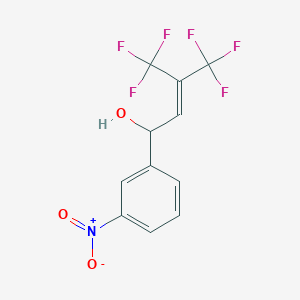
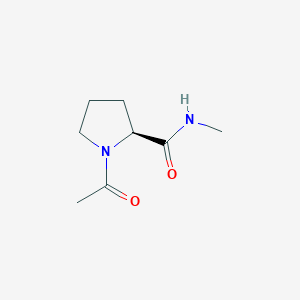
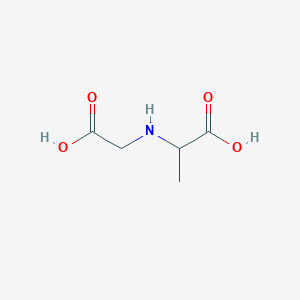
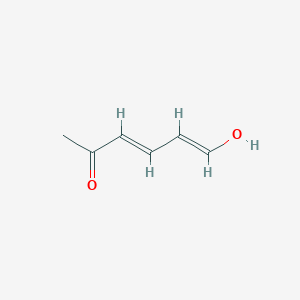
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
